8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold. The synthetic routes often include the reaction of this scaffold with various reagents under controlled conditions. For instance, one approach involves the treatment of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .
Chemical Reactions Analysis
8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with halogens or other functional groups. Common reagents used in these reactions include isocyanates, triethylamine, and various oxidizing and reducing agents .
Scientific Research Applications
8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of antibacterial and anticancer agents.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to these kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells. This interaction disrupts the signaling pathways involved in cell growth and survival, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine include other triazolo[4,3-a]pyrazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and applications. For example, compounds with different substituents on the triazolo[4,3-a]pyrazine scaffold have been shown to exhibit varying degrees of antibacterial and anticancer activities .
Properties
Molecular Formula |
C12H13FN4 |
---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13FN4/c1-8-15-16-12-11(14-6-7-17(8)12)9-2-4-10(13)5-3-9/h2-5,11,14H,6-7H2,1H3 |
InChI Key |
FMIPOGIESXRHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCNC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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